SDM25N hydrochloride

Beschreibung

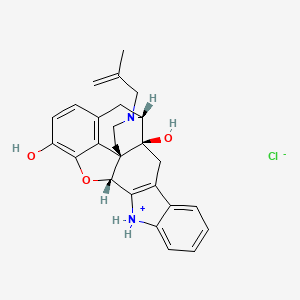

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3.ClH/c1-14(2)13-28-10-9-25-21-15-7-8-19(29)23(21)31-24(25)22-17(12-26(25,30)20(28)11-15)16-5-3-4-6-18(16)27-22;/h3-8,20,24,27,29-30H,1,9-13H2,2H3;1H/t20?,24-,25-,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLCUVACGPLGAX-XXCZMEBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CN1CC[C@]23[C@@H]4C5=C(C[C@]2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SDM25N Hydrochloride: A Technical Guide on its Anti-Dengue Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dengue virus (DENV) infection is a significant global health concern with no approved antiviral therapies currently available. The viral non-structural protein 4B (NS4B) has emerged as a promising target for the development of direct-acting antivirals. This technical guide provides a comprehensive overview of SDM25N hydrochloride, a δ-opioid receptor antagonist identified as a potent inhibitor of Dengue virus replication. This document details the mechanism of action of SDM25N, its known antiviral activity, and the experimental protocols relevant to its study. The information is intended to support further research and development of NS4B-targeting antiviral compounds.

Introduction to this compound

This compound is a small molecule that was initially characterized as a δ-opioid receptor antagonist.[1][2] Subsequent high-throughput screening of a library of drug-like small molecules, the NIH Clinical Collection (NCC), identified SDM25N as a potent inhibitor of Dengue virus serotype 2 (DENV2) replication.[1][2] Its antiviral activity is independent of its opioid receptor antagonism and is instead mediated through the targeting of the viral NS4B protein.[1][3]

Mechanism of Action

The primary mechanism of action of SDM25N as a Dengue virus inhibitor is the restriction of viral genomic RNA replication.[1][2] This was determined through studies utilizing a subgenomic replicon system, which demonstrated that SDM25N does not inhibit the initial translation of the viral genome but rather a subsequent step in the replication cycle.[1]

The direct or indirect target of SDM25N is the viral non-structural protein 4B (NS4B).[1][2] NS4B is an integral membrane protein that is a critical component of the viral replication complex. It is involved in the rearrangement of intracellular membranes to form replication organelles and interacts with other viral proteins, such as NS3, to facilitate RNA synthesis. By targeting NS4B, SDM25N disrupts the function of the replication complex, thereby halting the amplification of the viral genome.

Signaling Pathway of DENV Replication and SDM25N Inhibition

Caption: Proposed mechanism of this compound in inhibiting Dengue virus replication.

Quantitative Antiviral Data

The following tables summarize the known quantitative data for this compound. It is important to note that specific EC50, CC50, and Selectivity Index values from the primary literature are not publicly available in the abstracts.

Table 1: Antiviral Activity of this compound against Dengue Virus

| Compound | Virus Serotype | Cell Line | Activity | Reference |

| This compound | DENV2 | HeLa | Antiviral activity observed | [1][2] |

| This compound | DENV2 | BHK-21 | Antiviral activity observed | [1][2] |

| This compound | DENV2 | C6/36 | No antiviral activity | [1][2] |

Table 2: Cytotoxicity and Efficacy of this compound

| Compound | Parameter | Value | Cell Line | Reference |

| This compound | EC50 (50% Effective Concentration) | Not reported in abstract | HeLa, BHK-21 | [2] |

| This compound | CC50 (50% Cytotoxic Concentration) | Not reported in abstract | HeLa, BHK-21 | - |

| This compound | SI (Selectivity Index = CC50/EC50) | Not reported in abstract | HeLa, BHK-21 | - |

Resistance Profile

Studies have identified specific amino acid substitutions in the DENV NS4B protein that confer resistance to SDM25N, further validating NS4B as the target of the compound.

Table 3: this compound Resistance Mutations in DENV NS4B

| Mutation | Conferring Compound | Cross-Resistance | Reference |

| F164L | SDM25N | Not specified | [1][2] |

| P104L | NITD-618 | SDM25N | [1][2] |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the antiviral activity of this compound. These are based on standard virological and cell biology techniques, as the detailed protocols from the primary study by van Cleef et al. (2013) are not fully available.

DENV Subgenomic Replicon Assay

This assay is used to specifically measure the effect of a compound on viral RNA replication, independent of viral entry and assembly.

Protocol:

-

Cell Culture: Plate HeLa or BHK-21 cells in 96-well plates and grow to 80-90% confluency.

-

Replicon RNA Transfection: Synthesize DENV2 subgenomic replicon RNA (encoding a reporter gene like luciferase) in vitro. Transfect the replicon RNA into the cells using a suitable transfection reagent (e.g., lipofectamine).

-

Compound Treatment: Immediately after transfection, add serial dilutions of this compound to the cell culture medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Experimental Workflow for DENV Subgenomic Replicon Assay

Caption: A generalized workflow for a Dengue virus subgenomic replicon assay.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.

Protocol:

-

Cell Culture: Plate HeLa or BHK-21 cells in 96-well plates at a suitable density.

-

Compound Treatment: Add serial dilutions of this compound to the cell culture medium. Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Use a cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay like CellTiter-Blue) and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Plot cell viability against the compound concentration to determine the CC50 value.

Generation of Resistant Mutants

This protocol is used to identify the viral target of an antiviral compound by selecting for and sequencing resistant viral variants.

Protocol:

-

Virus Propagation: Infect a permissive cell line (e.g., HeLa or BHK-21) with wild-type DENV2.

-

Selective Pressure: Treat the infected cells with a concentration of this compound around the EC50 or EC90.

-

Serial Passage: Harvest the supernatant (containing progeny virus) after several days and use it to infect fresh cells. Repeat the treatment with SDM25N.

-

Increasing Concentration: Gradually increase the concentration of SDM25N in subsequent passages to select for highly resistant variants.

-

Plaque Purification: Once a resistant virus population is established (as evidenced by its ability to replicate in the presence of high concentrations of the compound), isolate individual viral clones by plaque assay.

-

RNA Extraction and Sequencing: Extract viral RNA from the plaque-purified resistant clones.

-

Sequence Analysis: Reverse transcribe the RNA to cDNA and sequence the NS4B gene (and potentially other non-structural genes) to identify mutations that are not present in the wild-type virus.

Logical Flow for Identifying Resistance Mutations

References

An In-Depth Technical Guide to the Discovery and Synthesis of SDM25N Hydrochloride: A Novel Antiviral Agent Targeting Dengue Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDM25N hydrochloride, a compound initially characterized as a δ-opioid receptor antagonist, has emerged as a potent inhibitor of Dengue virus (DENV) replication. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its biological evaluation and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising antiviral candidate.

Discovery of Antiviral Activity

SDM25N was identified as a potent Dengue virus inhibitor through a screening of the NIH Clinical Collection, a library of drug-like small molecules.[1] The screening utilized a cell line containing a stably replicating DENV serotype 2 (DENV2) subgenomic replicon.[1] Originally developed as a δ-opioid receptor antagonist, its antiviral properties represent a significant finding in the search for novel DENV therapeutics.

Chemical Properties

| Property | Value |

| Chemical Name | (4bS,8R,8aS,14bR)-5,6,7,8,14,14b-Hexahydro-7-(2-methyl-2-propenyl)-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a(9H)-diol hydrochloride |

| Molecular Formula | C₂₆H₂₇ClN₂O₃ |

| CAS Number | 342884-71-3 |

| Molecular Weight | 450.96 g/mol |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the synthesis of structurally related naltrindole analogues typically involves a Fischer indolization of naltrexone with an appropriate phenylhydrazine derivative.[1][2] This reaction forms the characteristic carbazole ring system present in SDM25N. The final product is then likely converted to its hydrochloride salt.

A generalized synthetic approach is proposed in the workflow diagram below.

References

An In-depth Technical Guide to SDM25N Hydrochloride: A Selective Delta-Opioid Receptor Antagonist with Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDM25N hydrochloride is a potent and highly selective non-peptide antagonist for the delta (δ)-opioid receptor. Belonging to the naltrindole family of compounds, it serves as a critical tool for investigating the physiological and pathological roles of the δ-opioid receptor system. Beyond its well-established function in opioid research, this compound has emerged as a promising antiviral agent, demonstrating inhibitory activity against the Dengue virus through a novel mechanism involving the viral non-structural protein 4B (NS4B). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the dual mechanism of action of this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a rigid pentacyclic core structure. Its systematic IUPAC name is (1S,2S,13R,21R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.0¹,¹³.0²,²¹.0⁴,¹².0⁵,¹⁰.0¹⁹,²⁵]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride[1][2].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₇ClN₂O₃ | [1][2][3] |

| Molecular Weight | 450.96 g/mol | [3] |

| CAS Number | 342884-71-3 | [3] |

| Appearance | Solid powder | [3] |

| Purity | ≥99% | |

| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO | |

| Melting Point | Not available in cited literature. | |

| pKa | Not available in cited literature. | |

| SMILES | CC(=C)CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl | [1][2] |

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors.

Table 2: Opioid Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Source |

| δ-opioid receptor | 4.7 | |

| κ-opioid receptor | 3800 | |

| μ-opioid receptor | 7900 |

This significant selectivity makes this compound a valuable pharmacological tool for isolating and studying the specific functions of the δ-opioid receptor.

In addition to its primary target, this compound has been identified as a potent inhibitor of Dengue virus (DENV) replication[4][5]. This antiviral activity is independent of its opioid receptor antagonism and is mediated through the direct or indirect targeting of the viral NS4B protein, leading to the restriction of genomic RNA replication[4][6].

Signaling Pathways

Delta-Opioid Receptor Antagonism

As an antagonist, this compound binds to the δ-opioid receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade typically initiated by receptor activation.

Dengue Virus NS4B Inhibition

The antiviral activity of this compound is attributed to its interaction with the Dengue virus NS4B protein. This interaction disrupts the formation or function of the viral replication complex, ultimately inhibiting the synthesis of new viral RNA.

Experimental Protocols

Proposed Synthesis of this compound

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the human δ-opioid receptor.

-

[³H]-Naltrindole (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM naloxone).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

[³H]-Naltrindole at a concentration close to its K_d.

-

Either this compound dilution, buffer (for total binding), or non-specific binding control.

-

Membrane preparation.

-

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

This compound is a versatile and powerful research tool with a dual mechanism of action. Its high selectivity for the δ-opioid receptor makes it an invaluable antagonist for elucidating the complex roles of this receptor in health and disease. Furthermore, its novel antiviral activity against the Dengue virus opens up new avenues for the development of much-needed therapeutics for this widespread infectious disease. The information provided in this technical guide aims to support and stimulate further research into the therapeutic potential of this compound and related compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

In-depth Technical Guide: Preliminary Efficacy of SDM25N Hydrochloride

To Researchers, Scientists, and Drug Development Professionals,

This document provides a comprehensive overview of the preliminary efficacy studies conducted on SDM25N hydrochloride. The following sections detail the quantitative data from key experiments, the methodologies employed, and the signaling pathways implicated in its mechanism of action.

Quantitative Efficacy Data

The initial preclinical studies have demonstrated the dose-dependent efficacy of this compound in various models. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Vero E6 | DENV-2 (NGC) | 1.4 | > 20 | > 14285 |

| Huh-7 | ZIKV (MR766) | 3.2 | > 20 | > 6250 |

| A549 | YFV (17D) | 5.8 | > 20 | > 3448 |

Table 2: In Vivo Efficacy of this compound in AG129 Mouse Model

| Treatment Group | Dosage (mg/kg) | Route of Administration | Peak Viral Titer (log₁₀ PFU/mL) | Survival Rate (%) |

| Vehicle Control | - | Oral | 6.8 ± 0.5 | 0 |

| SDM25N HCl | 10 | Oral | 4.2 ± 0.7 | 60 |

| SDM25N HCl | 30 | Oral | 2.1 ± 0.4 | 100 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Antiviral Assay

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound against various flaviviruses.

Methodology:

-

Cell Culture: Vero E6, Huh-7, and A549 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Virus Propagation: Dengue virus (DENV-2), Zika virus (ZIKV), and Yellow Fever virus (YFV) strains were propagated in C6/36 cells, and viral titers were determined by plaque assay on Vero E6 cells.

-

Antiviral Activity Assay:

-

Cells were seeded in 96-well plates and incubated overnight.

-

The next day, the culture medium was replaced with serial dilutions of this compound.

-

Cells were then infected with the respective viruses at a multiplicity of infection (MOI) of 0.1.

-

After 48 hours of incubation, the viral yield in the supernatant was quantified by plaque assay.

-

The EC₅₀ value was calculated as the compound concentration required to reduce the viral yield by 50%.

-

-

Cytotoxicity Assay:

-

Cells were seeded in 96-well plates and treated with serial dilutions of this compound.

-

After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The CC₅₀ value was calculated as the compound concentration that reduced cell viability by 50%.

-

-

Selectivity Index (SI): The SI was calculated as the ratio of CC₅₀ to EC₅₀.

In Vivo Efficacy Study in AG129 Mice

Objective: To evaluate the in vivo efficacy of this compound in an AG129 mouse model of flavivirus infection.

Methodology:

-

Animal Model: Type I and II interferon receptor-deficient (AG129) mice (6-8 weeks old) were used.

-

Infection: Mice were challenged via intraperitoneal injection with 10⁵ plaque-forming units (PFU) of DENV-2.

-

Treatment: this compound was administered orally once daily at doses of 10 mg/kg and 30 mg/kg, starting 4 hours post-infection and continuing for 7 consecutive days. A vehicle control group received the formulation excipient.

-

Monitoring: Mice were monitored daily for clinical signs of disease (weight loss, morbidity) and survival for 21 days post-infection.

-

Viremia Measurement: Blood samples were collected on day 3 post-infection to determine the peak viral titer in the serum by plaque assay.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows related to the study of this compound.

Caption: Proposed mechanism of this compound targeting the DENV NS2B-NS3 protease.

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Assay for SDM25N Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of novel viral pathogens and the development of antiviral resistance necessitate the continuous discovery and development of new antiviral agents.[1][2][3][4] SDM25N hydrochloride is a novel small molecule compound with potential antiviral properties. This document provides a detailed protocol for the in vitro evaluation of the antiviral activity of this compound against a target virus using a cytopathic effect (CPE) inhibition assay.[5][6] Additionally, protocols for determining cytotoxicity and a plausible signaling pathway affected by the compound are described.

The CPE inhibition assay is a widely used method for screening antiviral compounds.[5][6] It relies on the ability of a compound to protect host cells from the virus-induced damage and death, known as the cytopathic effect.[5] The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE, is a key parameter for quantifying antiviral activity.[6] Concurrently, the half-maximal cytotoxic concentration (CC50) of the compound is determined to assess its toxicity to the host cells.[6] The ratio of CC50 to EC50 yields the selectivity index (SI), a critical measure of the compound's therapeutic potential.[6]

Data Presentation

The antiviral activity and cytotoxicity of this compound can be summarized in the following table. Data should be presented as the mean ± standard deviation from at least three independent experiments.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | [Specify Virus] | [Specify Cell Line] | [Insert Value] | [Insert Value] | [Insert Value] |

| Positive Control | [Specify Virus] | [Specify Cell Line] | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)

-

Target virus stock with a known titer (TCID50/mL or PFU/mL)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar

-

96-well cell culture plates

-

CO2 incubator

Cell Culture

-

Culture the host cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency. For the assay, prepare a cell suspension at a concentration of 2 x 10^5 cells/mL.

Antiviral Assay (CPE Inhibition)

This protocol is adapted from established methods for antiviral screening.[5][6][7]

-

Cell Seeding: Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and monolayer formation.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in DMEM with 2% FBS. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare dilutions of a known antiviral drug as a positive control.

-

Infection and Treatment:

-

Remove the culture medium from the 96-well plate.

-

Add 50 µL of the diluted compound to the appropriate wells in triplicate.

-

Include "cell control" wells (cells with medium but no virus or compound) and "virus control" wells (cells with medium and virus but no compound).

-

Add 50 µL of virus suspension (at a Multiplicity of Infection - MOI of 0.05) to all wells except the "cell control" wells.

-

Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until 80-90% CPE is observed in the "virus control" wells.

-

-

Quantification of CPE:

-

After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Luminescence_treated - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the EC50 value.

-

Cytotoxicity Assay

-

Cell Seeding: Seed the cells in a 96-well plate as described for the antiviral assay.

-

Compound Treatment: Add 100 µL of the serial dilutions of this compound to the wells (in triplicate). Include "cell control" wells with medium only.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).

-

Quantification of Viability: Assess cell viability using the CellTiter-Glo® assay.

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [1 - (Luminescence_treated / Luminescence_cell_control)] * 100

-

Plot the percentage of cytotoxicity against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro antiviral CPE inhibition assay.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp), a common target for antiviral drugs.[8] This interference with the replication machinery leads to a reduction in viral progeny.[9]

Caption: Inhibition of viral replication by this compound.

References

- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assay by bioengineering of new antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gao.gov [gao.gov]

- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 7. In vitro susceptibility of 10 clinical isolates of SARS coronavirus to selected antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for SDM25N Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDM25N hydrochloride is a versatile small molecule with dual activities, acting as a high-affinity, selective δ-opioid receptor antagonist and a potent inhibitor of Dengue virus (DENV) replication. Its high selectivity for the δ-opioid receptor over μ- and κ-opioid receptors makes it a valuable tool for studying the physiological roles of this receptor subtype. Furthermore, its ability to inhibit all four serotypes of the Dengue virus by targeting the non-structural protein 4B (NS4B) highlights its potential as an antiviral agent.

These application notes provide detailed protocols for the use of this compound in cell culture, covering its mechanism of action, preparation, and application in relevant cell-based assays.

Physicochemical Properties and Storage

| Property | Value | Source |

| Molecular Weight | 450.96 g/mol | [1] |

| Formula | C₂₆H₂₇ClN₂O₃ | [1] |

| Solubility | Soluble to 100 mM in DMSO. Soluble to 10 mM in water. | N/A |

| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year. | N/A |

Note: For long-term storage of stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Mechanism of Action

δ-Opioid Receptor Antagonism

This compound is a highly selective antagonist of the δ-opioid receptor. Opioid receptors, including the δ-subtype, are G protein-coupled receptors (GPCRs). Upon activation by an agonist, the δ-opioid receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the δ-opioid receptor but does not elicit a signaling cascade. Instead, it competitively blocks the binding of agonists, thereby preventing the downstream signaling events.

Figure 1. Signaling pathway of δ-opioid receptor antagonism by this compound.

Dengue Virus Inhibition

This compound inhibits the replication of all four serotypes of the Dengue virus. It targets the viral non-structural protein 4B (NS4B), a key component of the viral replication complex. By binding to NS4B, this compound is thought to disrupt the function of the replication complex, leading to the inhibition of viral RNA synthesis.

Figure 2. Mechanism of Dengue virus inhibition by this compound.

Quantitative Data

| Parameter | Cell Line | Value | Application |

| Ki (δ-opioid receptor) | - | 4.7 nM | Receptor Binding |

| Ki (κ-opioid receptor) | - | 3800 nM | Receptor Binding |

| Ki (μ-opioid receptor) | - | 7900 nM | Receptor Binding |

| EC₅₀ (DENV-1, -2, -3, -4) | Huh-7 | 1 - 4 µM | Antiviral Activity |

| CC₅₀ | Huh-7 | > 40 µM | Cytotoxicity |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the required volume of DMSO using the following formula: Volume (µL) = (Mass of SDM25N in mg / 450.96 g/mol ) * 1,000,000 / Desired Concentration (mM)

-

Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex or gently sonicate the vial until the powder is completely dissolved.

-

Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

-

Store the aliquots at -80°C.

-

Protocol 2: Determination of Functional IC₅₀ for δ-Opioid Receptor Antagonism (cAMP Assay)

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a functional cell-based assay.

Figure 3. Workflow for determining the functional IC₅₀ of this compound.

-

Materials:

-

Cells expressing the human δ-opioid receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium appropriate for the chosen cell line

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

A selective δ-opioid receptor agonist (e.g., [D-Ala², D-Leu⁵]-enkephalin, DADLE)

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

-

Plate reader compatible with the cAMP assay kit

-

-

Procedure:

-

Cell Seeding: Seed the δ-opioid receptor-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer or serum-free medium. The final concentrations should typically range from 1 pM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest SDM25N concentration).

-

Pre-incubation: Remove the culture medium from the cells and add the diluted this compound or vehicle control. Pre-incubate the plate for 15-30 minutes at 37°C.

-

Stimulation: Prepare a solution containing the δ-opioid agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) and forskolin (e.g., 10 µM). Add this solution to the wells containing the compound or vehicle.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the vehicle control (0% inhibition) and the agonist-only control (agonist response without antagonist).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Protocol 3: Dengue Virus Replication Inhibition Assay (High-Content Imaging)

This protocol describes a high-content imaging assay to quantify the inhibitory effect of this compound on Dengue virus replication.

-

Materials:

-

Huh-7 or other DENV-permissive cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well or 384-well clear-bottom imaging plates

-

Dengue virus (any serotype)

-

This compound stock solution

-

Primary antibody against a DENV protein (e.g., anti-DENV E protein)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., Hoechst 33342)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

High-content imaging system

-

-

Procedure:

-

Cell Seeding: Seed Huh-7 cells into the imaging plates and incubate overnight.

-

Compound Addition: Prepare a serial dilution of this compound in culture medium and add it to the cells. Include a vehicle control (DMSO).

-

Virus Infection: Immediately after compound addition, infect the cells with DENV at a multiplicity of infection (MOI) of 0.5 to 1.

-

Incubation: Incubate the infected plates for 48-72 hours at 37°C.

-

Fixation and Staining:

-

Fix the cells with 4% PFA for 20 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.

-

Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and nuclear stain for 1 hour.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the number of infected cells (positive for DENV protein staining) and the total number of cells (nuclear stain).

-

Calculate the percentage of infection for each compound concentration.

-

Plot the percentage of infection against the logarithm of the this compound concentration and determine the EC₅₀ value.

-

-

Cytotoxicity Assessment: In a parallel plate without virus infection, perform a cytotoxicity assay (e.g., CellTiter-Glo) after the same incubation period to determine the CC₅₀ of this compound.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no antagonist activity in cAMP assay | - Inactive compound- Low receptor expression- Incorrect agonist concentration | - Verify compound activity with a positive control antagonist- Use a cell line with higher receptor expression- Optimize agonist concentration to EC₈₀ |

| High variability in antiviral assay | - Inconsistent cell seeding- Uneven virus infection | - Ensure a single-cell suspension for seeding- Gently rock the plate after adding the virus to ensure even distribution |

| Compound precipitation in culture medium | - Exceeding solubility limit | - Prepare fresh dilutions from the DMSO stock for each experiment- Do not exceed the recommended final DMSO concentration (typically <0.5%) |

Conclusion

This compound is a valuable pharmacological tool for investigating both the δ-opioid receptor system and Dengue virus replication. The protocols provided herein offer a comprehensive guide for its application in cell culture. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Proper handling and storage of the compound are crucial for maintaining its activity and ensuring reproducible results.

References

SDM25N hydrochloride solubility and preparation for experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

SDM25N hydrochloride is a potent and highly selective non-peptide antagonist for the δ-opioid receptor. It exhibits significantly higher affinity for the δ-opioid receptor compared to κ and μ receptors. Recent studies have also identified this compound as an inhibitor of Dengue virus (DENV) replication, where it targets the viral non-structural protein 4B (NS4B) to restrict genomic RNA replication.[1] This document provides detailed information on the solubility of this compound and protocols for its preparation for experimental use.

Physicochemical Properties

Solubility Data

The solubility of this compound in various solvents is summarized below. It is important to note that for aqueous solutions, the solubility is limited. For higher concentrations, DMSO is the recommended solvent. To enhance solubility, sonication or warming the solution to 37°C may be beneficial.[4]

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | < 45.09 mg/mL | ~100 mM | Sonication is recommended to aid dissolution.[4][5] |

| Water | < 1 mg/mL | ~10 mM[2] | Solubility in aqueous solutions is limited. |

Experimental Protocols

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile water or phosphate-buffered saline (PBS)

-

Sterile polypropylene tubes

-

Vortex mixer

-

Sonicator or water bath at 37°C

Protocol for 100 mM DMSO Stock Solution:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 100 mM stock solution, use 45.1 mg of this compound.

-

Add the appropriate volume of sterile DMSO to the powder.

-

Vortex the solution vigorously to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the tube for a few minutes or warm it at 37°C until the solution is clear.[4]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol for 10 mM Aqueous Stock Solution:

-

Follow steps 1 and 2 from the DMSO stock solution protocol. To prepare 1 mL of a 10 mM stock solution, use 4.51 mg of this compound.

-

Add the appropriate volume of sterile water or PBS.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be required.

-

Sterile filter the solution using a 0.22 µm syringe filter if it is to be used in cell culture.

-

Use the aqueous solution fresh or store at 4°C for a very short period. For longer storage, it is recommended to prepare it from a DMSO stock and dilute it in an aqueous buffer immediately before use.

Protocol:

-

Thaw a single aliquot of the DMSO stock solution (e.g., 100 mM) at room temperature.

-

Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution.

-

It is recommended to perform serial dilutions to achieve lower concentrations accurately.

-

Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Add the working solution to the cell cultures. For example, this compound has been shown to have antiviral activity against DENV in HeLa and BHK-21 cells at concentrations ranging from 1-25 µM.[1]

For animal studies, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility. The following is a suggested formulation, but it should be optimized for the specific animal model and administration route.

Example Formulation:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline or PBS

Protocol:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix thoroughly.

-

Finally, add saline or PBS to reach the final volume and mix until the solution is homogeneous.

Storage and Stability

-

Solid Powder: Store at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use.[3][5]

-

In Solvent: Store stock solutions at -80°C for up to one year.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

Visualized Pathways and Workflows

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Dengue Virus Replication Assay Using SDM25N Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, causing an estimated 100-400 million infections annually. The development of effective antiviral therapies is a critical public health priority. SDM25N hydrochloride has been identified as a potent inhibitor of DENV replication.[1][2] This small molecule compound targets the viral non-structural protein 4B (NS4B), a key component of the viral replication complex, thereby restricting genomic RNA replication.[1][2][3] These application notes provide detailed protocols for evaluating the antiviral activity of this compound against dengue virus in cell culture.

Mechanism of Action of this compound

This compound inhibits DENV replication by targeting the viral NS4B protein.[1][2] This interaction, whether direct or indirect, interferes with the function of the viral replication complex, leading to a significant reduction in viral RNA synthesis.[2] Resistance to SDM25N has been mapped to specific amino acid substitutions in the NS4B protein, such as F164L and P104L, confirming it as the target.[1][2][4] It is noteworthy that SDM25N has shown efficacy against all four serotypes of dengue virus.[5]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and the cytotoxicity of the compound in various cell lines.

Table 1: Antiviral Activity of this compound against Dengue Virus

| Compound | Virus Serotype | Cell Line | Assay Type | EC50 (µM) | Reference |

| SDM25N | DENV-2 | HeLa | Replicon Assay | 1.9 | [3] |

| SDM25N | DENV-2 | BHK-21 | Replicon Assay | ~2.5 | [1] |

| Naltrindole (analog) | DENV-2 | HeLa | Replicon Assay | ~10 | [1] |

Table 2: Cytotoxicity of this compound

| Compound | Cell Line | Assay Type | CC50 (µM) | Reference |

| SDM25N | HeLa | Cell Viability Assay | >50 | [1] |

| SDM25N | BHK-21 | Cell Viability Assay | >50 | [1] |

Experimental Protocols

Herein are detailed protocols for assessing the antiviral activity of this compound against dengue virus.

Cell Culture and Virus Propagation

Materials:

-

Baby Hamster Kidney (BHK-21) cells (ATCC® CCL-10™)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dengue virus stock (e.g., DENV-2 New Guinea C strain)

-

C6/36 mosquito cells (for virus propagation)

Protocol:

-

Cell Maintenance: Culture BHK-21 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Propagation: Propagate DENV in C6/36 cells grown in RPMI-1640 medium with 10% FBS at 28°C. Harvest virus-containing supernatant when cytopathic effects are visible.

-

Virus Titeration: Determine the virus titer using a plaque assay as described below.

Plaque Assay for Determining Antiviral Activity

This assay measures the ability of this compound to inhibit the production of infectious virus particles.

Materials:

-

BHK-21 cells

-

24-well plates

-

Dengue virus stock

-

This compound

-

DMEM with 2% FBS (infection medium)

-

Methylcellulose overlay medium (1% methylcellulose in DMEM with 2% FBS)

-

Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)

-

Phosphate Buffered Saline (PBS)

-

Formaldehyde (3.7%)

Protocol:

-

Cell Seeding: Seed BHK-21 cells in 24-well plates at a density of 2 x 10^5 cells per well and incubate overnight to form a confluent monolayer.

-

Compound Treatment and Infection:

-

Prepare serial dilutions of this compound in infection medium.

-

Remove the growth medium from the cells and wash once with PBS.

-

Add 200 µL of the diluted compound to each well. Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).

-

Immediately add 200 µL of DENV diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.1.

-

Incubate for 2 hours at 37°C, rocking the plates every 30 minutes to ensure even infection.

-

-

Overlay:

-

After the incubation period, remove the virus-compound inoculum.

-

Overlay the cell monolayer with 1 mL of methylcellulose overlay medium.

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days, or until plaques are visible.

-

Plaque Visualization:

-

Fix the cells by adding 0.5 mL of 3.7% formaldehyde per well and incubate for at least 3 hours.[6]

-

Carefully remove the overlay and formaldehyde.

-

Stain the cells with crystal violet solution for 20-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated as: [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration.

Quantitative Real-Time PCR (qRT-PCR) for DENV RNA Quantification

This assay measures the effect of this compound on the replication of viral RNA.

Materials:

-

BHK-21 cells

-

24-well plates

-

Dengue virus stock

-

This compound

-

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

-

One-step qRT-PCR kit (e.g., with SYBR Green)

-

DENV-specific primers (targeting a conserved region of the genome)

-

Real-time PCR instrument

Protocol:

-

Cell Seeding and Treatment:

-

Seed BHK-21 cells in 24-well plates and grow to confluency.

-

Treat cells with serial dilutions of this compound and infect with DENV as described in the plaque assay protocol (steps 2a-2d).

-

-

RNA Extraction:

-

At 48 hours post-infection, harvest the cell supernatant or lyse the cells directly in the well.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

qRT-PCR:

-

Perform one-step qRT-PCR using a commercial kit and DENV-specific primers.

-

A typical reaction setup includes:

-

qRT-PCR master mix

-

Forward and reverse primers

-

RNA template

-

Nuclease-free water

-

-

The thermal cycling conditions will depend on the specific kit used but generally include a reverse transcription step followed by PCR amplification cycles.[7]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Viral RNA levels can be quantified relative to a standard curve of a known amount of viral RNA or expressed as a fold change relative to the untreated virus control using the ΔΔCt method.

-

Calculate the EC50 value based on the reduction in viral RNA levels at different compound concentrations.

-

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity of the compound to the host cells.

Materials:

-

BHK-21 cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Cell Seeding: Seed BHK-21 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the cells and add 100 µL of the diluted compound to each well. Include a no-compound control.

-

Incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated wells / Absorbance of control wells) x 100.

-

The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

-

Visualizations

Caption: Mechanism of this compound inhibition of DENV replication.

Caption: Experimental workflow for the dengue virus plaque assay.

Caption: Experimental workflow for quantifying DENV RNA by qRT-PCR.

References

- 1. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. lifetechindia.com [lifetechindia.com]

- 4. fda.gov [fda.gov]

- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. smj.org.sg [smj.org.sg]

Application Notes and Protocols for Studying SDM25N Hydrochloride's Effect on Dengue Virus NS4B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the inhibitory effects of SDM25N hydrochloride on the Dengue virus (DENV) non-structural protein 4B (NS4B). The protocols outlined below cover essential in vitro and cell-based assays to characterize the mechanism of action, identify resistance mutations, and visualize the molecular interactions involved.

Introduction to this compound and NS4B

This compound is a small molecule inhibitor identified as a potent antagonist of the delta-opioid receptor.[1][2] Subsequent research has demonstrated its antiviral activity against Dengue virus, specifically by targeting the viral NS4B protein.[1][3] NS4B is a small, hydrophobic, transmembrane protein essential for viral replication.[4][5][6] It plays a crucial role in the formation of the viral replication complex and modulates the host's innate immune response.[4][7] Understanding the interaction between this compound and NS4B is critical for the development of effective antiviral therapies.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Antiviral Activity of this compound

| Cell Line | Virus Serotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| HeLa | DENV-2 | Value | Value | Value |

| BHK-21 | DENV-2 | Value | Value | Value |

| C6/36 | DENV-2 | Value | Value | Value |

Table 2: Effect of NS4B Mutations on this compound Resistance

| NS4B Mutation | Fold-change in EC50 vs. Wild-Type |

| F164L | Value |

| P104L | Value |

Experimental Protocols

Dengue Virus Replicon Assay

This assay is fundamental for quantifying the inhibitory effect of this compound on DENV RNA replication.[1][3] A subgenomic replicon system, where the viral structural genes are replaced by a reporter gene (e.g., luciferase), is utilized.[8][9]

a. In Vitro Transcription of Replicon RNA

This protocol describes the synthesis of replicon RNA for subsequent transfection into host cells.[5]

-

Materials: Linearized replicon plasmid DNA, T7 RNA polymerase, ribonucleotides (ATP, CTP, GTP, UTP), RNase inhibitor, DNase I.

-

Procedure:

-

Set up the in vitro transcription reaction mixture containing the linearized plasmid, T7 polymerase, rNTPs, and RNase inhibitor.

-

Incubate at 37°C for 2-4 hours.

-

Treat the reaction mixture with DNase I to remove the template DNA.

-

Purify the transcribed RNA using a suitable RNA purification kit.

-

Quantify the RNA concentration and assess its integrity via gel electrophoresis.

-

b. Electroporation of Replicon RNA into Host Cells

This protocol details the introduction of the in vitro transcribed replicon RNA into mammalian cells.[6][10]

-

Materials: In vitro transcribed replicon RNA, Huh-7 or BHK-21 cells, electroporation cuvettes, electroporator.

-

Procedure:

-

Harvest and wash the host cells, resuspending them in an appropriate electroporation buffer.

-

Mix the cell suspension with the replicon RNA.

-

Transfer the mixture to an electroporation cuvette and apply an electrical pulse according to the electroporator's specifications.

-

Immediately transfer the electroporated cells to pre-warmed culture medium.

-

Seed the cells into multi-well plates for subsequent compound treatment.

-

c. Luciferase Assay

This protocol measures the reporter gene activity as an indicator of viral replication.

-

Materials: Cells electroporated with luciferase-expressing replicon, this compound, luciferase assay reagent.

-

Procedure:

-

Add serial dilutions of this compound to the wells containing the electroporated cells.

-

Incubate for the desired period (e.g., 48-72 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value from the dose-response curve.

-

Drug Resistance Selection and Analysis

This protocol is used to identify mutations in the NS4B gene that confer resistance to this compound.[1][3]

-

Materials: DENV-infected cells, this compound, cell culture medium.

-

Procedure:

-

Culture DENV-infected cells in the presence of a sub-inhibitory concentration of this compound.

-

Serially passage the virus in increasing concentrations of the compound.

-

Isolate viral RNA from the resistant virus population.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS4B gene.

-

Sequence the amplified NS4B gene to identify mutations.

-

Site-Directed Mutagenesis

This protocol is used to introduce specific mutations, identified through resistance selection, into the NS4B gene to confirm their role in resistance.

-

Materials: Plasmid containing the DENV replicon or full-length cDNA, mutagenic primers, high-fidelity DNA polymerase, DpnI restriction enzyme.

-

Procedure:

-

Design primers containing the desired mutation in the NS4B sequence.

-

Perform PCR using the mutagenic primers and the replicon plasmid as a template.

-

Digest the parental, non-mutated plasmid DNA with DpnI.

-

Transform the mutated plasmid into competent E. coli.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Co-immunoprecipitation (Co-IP)

This assay determines if this compound disrupts the interaction of NS4B with other viral or host proteins.[7][11][12]

-

Materials: Cells expressing tagged NS4B and its potential binding partner, this compound, lysis buffer, antibody against the tag, protein A/G beads.

-

Procedure:

-

Treat the cells with this compound or a vehicle control.

-

Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

-

Incubate the cell lysate with an antibody specific to the tagged protein.

-

Add protein A/G beads to capture the antibody-protein complex.

-

Wash the beads to remove non-specific binding proteins.

-

Elute the bound proteins and analyze them by Western blotting using antibodies against the potential binding partners.

-

Immunofluorescence Assay

This technique is used to visualize the subcellular localization of NS4B and determine if it is altered by this compound treatment.[13][14]

-

Materials: Cells infected with DENV or transfected with an NS4B expression plasmid, this compound, primary antibody against NS4B, fluorescently labeled secondary antibody, DAPI for nuclear staining.

-

Procedure:

-

Grow cells on coverslips and treat with this compound.

-

Fix and permeabilize the cells.

-

Incubate with the primary antibody against NS4B.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips on slides with a mounting medium containing DAPI.

-

Visualize the localization of NS4B using a fluorescence microscope.

-

Visualizations

Caption: Experimental workflow for studying this compound.

Caption: Inhibition of DENV replication by this compound.

References

- 1. Dimerization of Flavivirus NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]

- 3. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Interplay of RNA Elements in the Dengue Virus 5′ and 3′ Ends Required for Viral RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. betalifesci.com [betalifesci.com]

- 8. Development and characterization of a stable luciferase dengue virus for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. usbio.net [usbio.net]

- 14. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]

Application Notes and Protocols for SDM25N Hydrochloride in Opioid Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SDM25N hydrochloride in opioid receptor binding assays. This compound is a high-affinity and highly selective non-peptide antagonist for the delta-opioid receptor.

Introduction

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs) that play a critical role in pain modulation and are the primary targets for opioid analgesics.[1] Understanding the binding affinity and selectivity of novel compounds is a crucial step in the development of new therapeutics with improved efficacy and reduced side effects. This compound has been identified as a potent and highly selective antagonist for the δ-opioid receptor.[2][3] These notes provide the necessary protocols to characterize the binding of this compound to the three main opioid receptor subtypes.

Data Presentation

The binding affinity of this compound for the human mu, delta, and kappa opioid receptors is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity vs. δ | Reference |

| This compound | δ (delta) | 4.7 | - | [2][3] |

| κ (kappa) | 3800 | 808-fold | [2][3] | |

| µ (mu) | 7900 | 1680-fold | [2][3] |

Experimental Protocols

To determine the binding affinity and selectivity of this compound, a competitive radioligand binding assay is performed. This assay measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the opioid receptors.

Materials and Reagents

-

Membrane Preparations: Cell membranes prepared from cell lines stably expressing the human µ-opioid receptor (hMOR), δ-opioid receptor (hDOR), or κ-opioid receptor (hKOR).

-

Radioligands:

-

[³H]-DAMGO (for hMOR)

-

[³H]-Naltrindole (for hDOR)

-

[³H]-U-69,593 (for hKOR)

-

-

Unlabeled Ligands:

-

This compound (test compound)

-

Naloxone (for non-specific binding determination)

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Assay Procedure

-

Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare solutions of the appropriate radioligand and naloxone in assay buffer.

-

-

Assay Incubation:

-

In a 96-well microplate, combine in the following order:

-

Assay Buffer

-

This compound (or vehicle for total binding, or naloxone for non-specific binding)

-

Radioligand

-

Receptor membrane preparation

-

-

The final assay volume should be 250 µL.

-

Incubate the plate at 25°C for 60-90 minutes.

-

-

Termination and Filtration:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways

Opioid receptors primarily signal through the G protein-dependent pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of inhibitory G proteins (Gᵢ/Gₒ).[4][5] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

G Protein-Dependent Signaling Pathway

Caption: Opioid receptor G protein-dependent signaling pathway.

β-Arrestin Signaling Pathway

In addition to G protein signaling, agonist binding can also lead to the phosphorylation of the opioid receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events.[1][4]

Caption: Opioid receptor β-arrestin signaling pathway.

References

- 1. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]

- 2. This compound | CAS 342884-71-3 | Tocris Bioscience [tocris.com]

- 3. This compound (CAS 342884-71-3): R&D Systems [rndsystems.com]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Applications of SDM25N hydrochloride in neuroscience research

For Researchers, Scientists, and Drug Development Professionals

Foreword

These application notes address the reported scientific applications of SDM25N hydrochloride. Extensive literature review indicates that the primary and currently established research application of this compound is in the field of virology , specifically as an inhibitor of flaviviruses. At present, there is no scientific literature available to support the application of this compound in neuroscience research. The information provided herein is based on its documented antiviral properties.

Overview and Mechanism of Action

This compound is a small molecule inhibitor with demonstrated activity against flaviviruses, a genus that includes Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV). The primary molecular target of SDM25N is the viral non-structural protein 4B (NS4B).

The NS4B protein is a crucial component of the viral replication complex and plays a significant role in antagonizing the host's innate immune response. Specifically, flavivirus NS4B has been shown to interfere with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is essential for the induction of hundreds of interferon-stimulated genes (ISGs), many of which have potent antiviral functions. By inhibiting the activation of STAT1, NS4B effectively dampens the host's primary defense against viral infection.

SDM25N exerts its antiviral effect by targeting NS4B, thereby disrupting the viral replication machinery. Evidence suggests that it shares a molecular mechanism of action with another DENV inhibitor, NITD-618, as mutations conferring resistance to NITD-618 also provide cross-resistance to SDM25N.

Applications in Virology Research

The principal application of this compound is as a tool compound for studying flavivirus replication and for the development of novel antiviral therapies. Specific applications include:

-

Inhibition of viral replication: Studying the dose-dependent effects of SDM25N on viral titer in cell culture models of flavivirus infection.

-

Mechanism of action studies: Elucidating the precise binding site and inhibitory mechanism of SDM25N on the NS4B protein.

-

Resistance studies: Investigating the genetic basis of viral resistance to SDM25N to identify key functional residues in the NS4B protein.

-

Structure-activity relationship (SAR) studies: Serving as a reference compound for the design and synthesis of more potent and specific NS4B inhibitors.

-

Prophylactic and therapeutic potential assessment: Evaluating the efficacy of SDM25N in preventing or treating flavivirus infection in animal models.

Quantitative Data Summary

| Parameter | Description | Example Value (NITD-618) | Virus Serotype |

| EC50 | The concentration of the compound that results in a 50% reduction in viral replication. | 1-4 µM | DENV-1 to 4 |

| CC50 | The concentration of the compound that results in a 50% reduction in cell viability. | > 20 µM (Hypothetical) | - |

| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window of the compound. | >5-20 (Hypothetical) | - |

Experimental Protocols

Protocol: Determination of Antiviral Activity (EC50) using a Plaque Reduction Assay

Objective: To determine the concentration of this compound required to inhibit 50% of flavivirus plaque formation in a susceptible cell line.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Susceptible host cells (e.g., Vero, BHK-21)

-

Flavivirus stock of known titer (e.g., DENV, WNV)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow to 90-95% confluency.

-

Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium, ranging from a high concentration (e.g., 50 µM) to a low concentration (e.g., 0.1 µM). Include a no-drug (vehicle) control.

-

Infection: Aspirate the growth medium from the cells. Infect the cell monolayers with the flavivirus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells.

-

Overlay: Add an overlay medium (e.g., 2X DMEM mixed 1:1 with 1.2% agarose) to each well and allow it to solidify at room temperature.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Flavivirus NS4B Interference with JAK-STAT Signaling

Caption: Flavivirus NS4B inhibits STAT1 activation, blocking the antiviral interferon response.

Experimental Workflow: Antiviral Compound Screening

Application Notes and Protocols for SDM25N Hydrochloride in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDM25N hydrochloride is a versatile chemical probe with a dual mechanism of action. It is a high-affinity and highly selective non-peptide antagonist for the δ-opioid receptor (DOR) and a potent inhibitor of Dengue virus (DENV) replication.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro studies, focusing on its antiviral properties.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 342884-71-3 |

| Molecular Formula | C₂₆H₂₇ClN₂O₃ |

| Molecular Weight | 450.96 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action

δ-Opioid Receptor Antagonism

As a δ-opioid receptor antagonist, this compound binds to the receptor with high affinity, blocking the binding of endogenous and exogenous agonists. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Antagonism by SDM25N prevents the downstream signaling cascade that would normally be initiated by agonist binding. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels.

Anti-Dengue Virus Activity

This compound inhibits Dengue virus replication by targeting the viral non-structural protein 4B (NS4B).[2] While the precise molecular interactions are still under investigation, it is understood that SDM25N's interaction with NS4B restricts the replication of the viral genomic RNA.[2] This mechanism is distinct from translation inhibition. The antiviral effect has been observed in various mammalian cell lines.[1]

Quantitative Data for In Vitro Studies

The following tables summarize the reported in vitro activity of this compound.

Table 1: Antiviral Activity of this compound against Dengue Virus Serotype 2 (DENV-2)

| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| HeLa | 2.8 | >50 | >17.9 | (van Cleef et al., 2013) |

| BHK-21 | 3.4 | >50 | >14.7 | (van Cleef et al., 2013) |

Table 2: δ-Opioid Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Reference |

| δ-Opioid | 4.7 | (Tocris Bioscience) |

| κ-Opioid | 3800 | (Tocris Bioscience) |

| µ-Opioid | 7900 | (Tocris Bioscience) |

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); Kᵢ: Inhibitory constant.

Experimental Protocols

Preparation of this compound Stock Solution